

Determining the Encapsulation Efficiency of DODAP-Based Lipid Nanoparticles using the RiboGreen Assay

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Compound of Interest

Compound Name: DODAP

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Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in the formulation of nucleic acid-based therapeutics, accurately quantifying the encapsulation efficiency of lipid nanoparticles (LNPs) is a critical quality attribute. This document provides a detailed protocol and application notes for determining the encapsulation efficiency of LN. The RiboGreen assay is a widely adopted, sensitive, and reliable method for this purpose.

Principle of the RiboGreen Assay for Encapsulation Efficiency

The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids.^[1] The principle of measuring LNP encapsulation efficiency hinges on differentiating between the RNA that is protected within the LNP core and the RNA that is free in the external buffer or loosely associated with the LNP surface.

The assay involves two key measurements:

- **Fluorescence of the intact LNP sample:** In this measurement, the RiboGreen dye has access only to the unencapsulated RNA, as the lipid bilayer of the intact LNPs prevents the dye from reaching the encapsulated cargo.

- **Fluorescence of the lysed LNP sample:** The LNPs are disrupted using a detergent, typically Triton X-100, which solubilizes the lipid bilayer and releases the encapsulated RNA.^[1] In this lysed sample, the RiboGreen dye can bind to the total amount of RNA (both initially encapsulated and unencapsulated).

By comparing the fluorescence intensities of the intact and lysed samples to a standard curve of known RNA concentrations, the amount of unencapsulated and total RNA can be determined. The encapsulation efficiency is then calculated from these values.

Key Considerations for DODAP LNPs

DODAP (1,2-dioleoyl-3-dimethylammonium-propane) is an ionizable cationic lipid. Its primary amine has a pKa in the acidic range, meaning it is positively charged at the acidic pH used during LNP formulation (facilitating RNA complexation) and becomes largely neutral at physiological pH. This property is crucial for efficient endosomal escape and cargo delivery. While the general RiboGreen protocol is applicable to **DODAP** LNPs, researchers should consider the following:

- **LNP Disruption:** The efficiency of LNP lysis by the detergent is critical for accurate measurement of total RNA. The optimal concentration of Triton X-100 or alternative detergents like Tween 20 may need to be determined empirically for specific **DODAP** LNP compositions to ensure complete release of the encapsulated RNA.^[2] Incomplete lysis will lead to an underestimation of the total RNA and consequently an artificially high encapsulation efficiency.
- **pH of the Assay Buffer:** The RiboGreen assay is typically performed in a TE buffer at a pH of around 7.5. At this pH, **DODAP** will be largely neutral. This is generally advantageous as it minimizes potential electrostatic interactions between the cationic lipid and the negatively charged RiboGreen dye or RNA, which could interfere with the assay.
- **Potential for Interference:** As with any fluorescence-based assay, components of the LNP formulation or the storage buffer could potentially interfere with the RiboGreen dye. It is advisable to run appropriate controls, such as blank LNPs (without RNA), to assess any background fluorescence.

Experimental Protocol

This protocol provides a general framework for determining the encapsulation efficiency of **DODAP** LNPs using the RiboGreen assay in a 96-well plate format.

Materials and Reagents

- Quant-iT™ RiboGreen™ RNA Assay Kit (containing RiboGreen reagent and TE buffer concentrate)
- Nuclease-free water
- Triton X-100 (or a suitable alternative detergent)
- RNA standard of known concentration (the same type as encapsulated, if possible)
- **DODAP** LNP samples
- Black, flat-bottom 96-well microplates
- Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~528 nm)

Reagent Preparation

- 1x TE Buffer: Prepare 1x TE buffer by diluting the 20x concentrate provided in the kit with nuclease-free water.
- RiboGreen Working Solution: On the day of the experiment, dilute the RiboGreen reagent concentrate 200-fold in 1x TE buffer. This solution is light-sensitive and should be protected from light.
- Detergent Solution: Prepare a 2% (v/v) Triton X-100 solution in 1x TE buffer.
- RNA Standards: Prepare a series of RNA standards by serially diluting the RNA stock in 1x TE buffer to concentrations ranging from 0 to 1000 ng/mL. It is recommended to prepare two sets of standards: one with and one without the addition of the detergent to account for any matrix effects.

Assay Procedure

- Sample Preparation:

- Dilute the **DODAP** LNP samples in 1x TE buffer to a concentration that falls within the linear range of the RNA standard curve. The exact dilution factor will depend on the expected RNA concentration in your LNP samples.
- Plate Setup:
 - Standards: Add 50 µL of each RNA standard concentration in duplicate to the wells of the 96-well plate.
 - Samples for Total RNA (Lysed): In separate wells, add 50 µL of each diluted LNP sample in triplicate. To these wells, add 50 µL of the 2% Triton X-100 solution. Mix gently by pipetting.
 - Samples for Unencapsulated RNA (Intact): In separate wells, add 50 µL of each diluted LNP sample in triplicate. To these wells, add 50 µL of 1x TE buffer. Mix gently by pipetting.
 - Blank: Add 50 µL of 1x TE buffer to at least two wells to serve as a blank.
- Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow for LNP lysis in the wells containing Triton X-100.
- RiboGreen Addition: Add 100 µL of the RiboGreen working solution to all wells, including standards, samples, and blanks. Mix gently.
- Fluorescence Measurement: Immediately read the fluorescence intensity on a microplate reader using an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 528 nm.^[1]

Data Analysis

- Standard Curve: Subtract the average fluorescence of the blank from all standard readings. Plot the corrected fluorescence values against the RNA concentration to generate a standard curve. Perform a linear regression to obtain the equation of the line ($y = mx + c$).
- Calculate RNA Concentrations:
 - Subtract the average blank fluorescence from the sample readings.

- Use the standard curve equation to calculate the concentration of RNA in the intact samples (unencapsulated RNA) and the lysed samples (total RNA). Remember to account for the dilution factor used.
- Calculate Encapsulation Efficiency (EE):

$$EE (\%) = [(Total\ RNA - Unencapsulated\ RNA) / Total\ RNA] \times 100$$

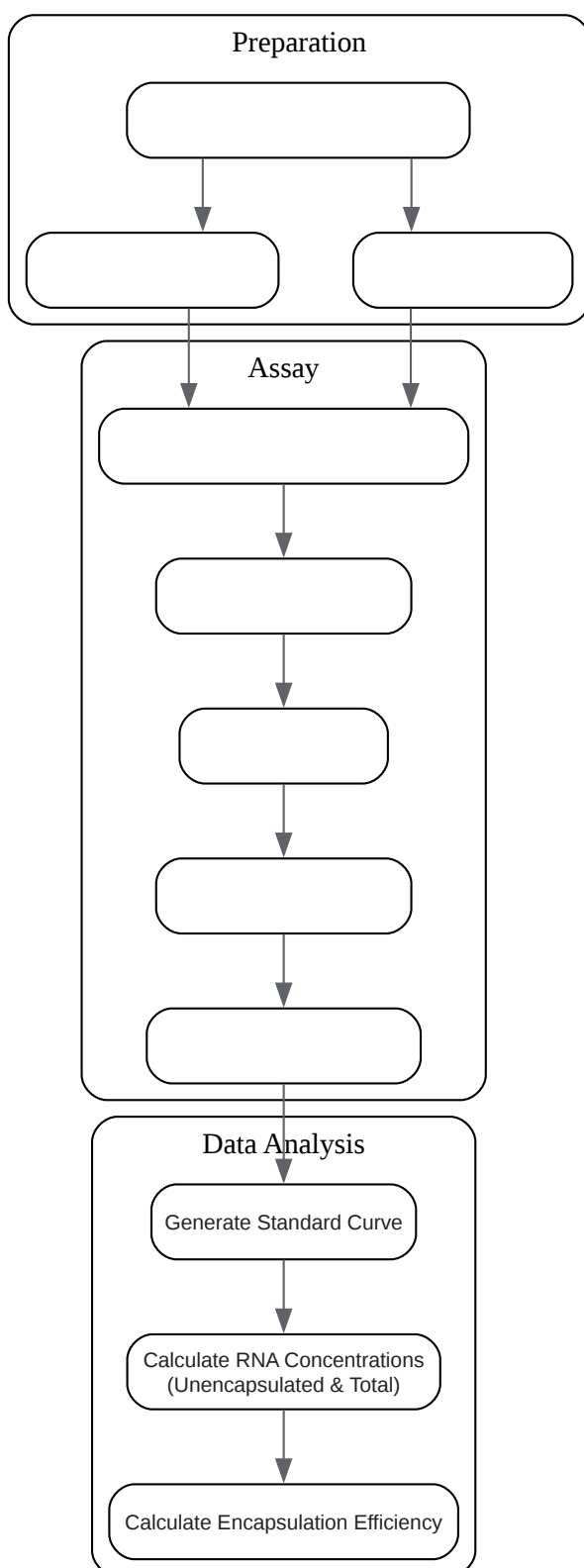
Data Presentation

The following table provides an illustrative example of the quantitative data that can be obtained from a RiboGreen assay for LNP encapsulation efficiency. Note that this data is for representative purposes and not specific to a **DODAP** formulation.

LNP Formulation	Unencapsulated RNA (ng/mL)	Total RNA (ng/mL)	Encapsulation Efficiency (%)
DODAP:DSPC:Chol:PEG (50:10:38.5:1.5)	Hypothetical Value 1	Hypothetical Value 2	Calculated Value
Formulation B (Control)	15.2 ± 1.8	185.4 ± 9.3	91.8 ± 1.5
Formulation C (Test)	25.7 ± 2.5	192.1 ± 11.5	86.6 ± 2.1

Visualizations

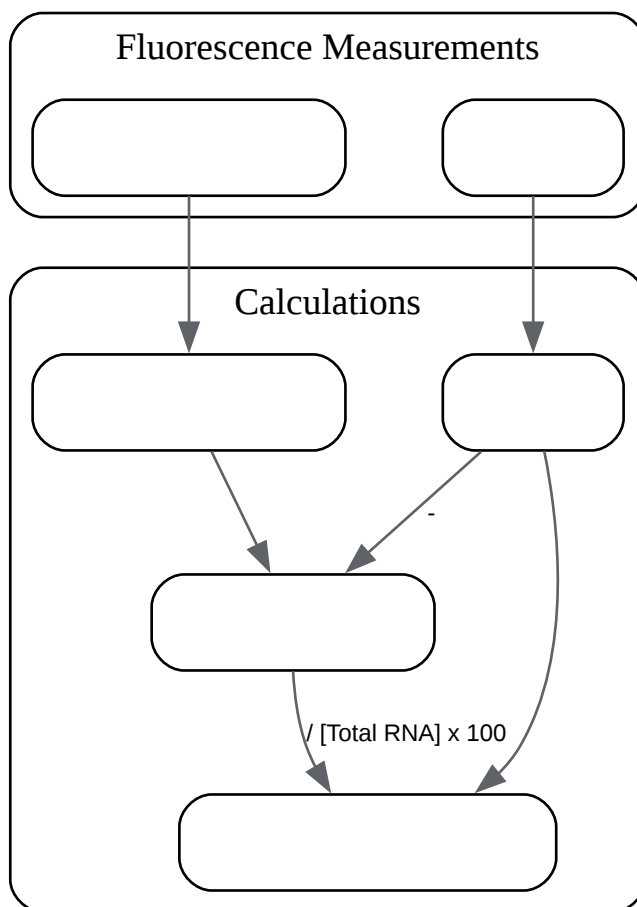
Experimental Workflow



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Caption: Workflow for RiboGreen Encapsulation Efficiency Assay.

Logical Relationship for EE Calculation



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Caption: Logical flow for calculating encapsulation efficiency.

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References

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- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
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